Ethyl 4-nitrobenzene-1-carboximidate hydrochloride
Overview
Description
Preparation Methods
The synthesis of ethyl 4-nitrobenzene-1-carboximidate hydrochloride typically involves the reaction of ethyl 4-nitrobenzoate with an appropriate amine under acidic conditions to form the carboximidate hydrochloride . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-nitrobenzene-1-carboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of ethyl 4-aminobenzene-1-carboximidate hydrochloride.
Substitution: It can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-nitrobenzene-1-carboximidate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: This compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-nitrobenzene-1-carboximidate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the activity of enzymes and other proteins. The carboximidate moiety can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their function .
Comparison with Similar Compounds
Ethyl 4-nitrobenzene-1-carboximidate hydrochloride can be compared with similar compounds such as:
Ethyl 4-aminobenzene-1-carboximidate hydrochloride: This compound has an amino group instead of a nitro group, resulting in different reactivity and applications.
Mthis compound: The methyl ester variant has slightly different physical and chemical properties due to the presence of a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
ethyl 4-nitrobenzenecarboximidate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c1-2-14-9(10)7-3-5-8(6-4-7)11(12)13;/h3-6,10H,2H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCWXDCMAFVBLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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